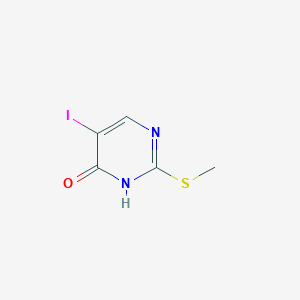

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “5-Iodo-2-(methylthio)pyrimidin-4(3H)-one” involves several steps. One method involves the reaction of 2-methylthio-4-pyrimidinone with N-iodosuccinimide in chloroform at 70°C . Another method involves the reaction of 2-thiouracile with sodium hydroxide and methyl iodide, followed by neutralization with acetic acid .

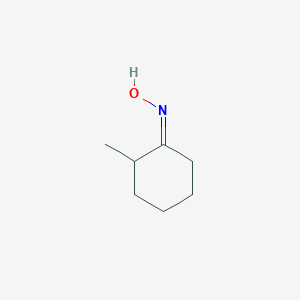

Molecular Structure Analysis

The molecular structure of “5-Iodo-2-(methylthio)pyrimidin-4(3H)-one” can be represented by the SMILES string CSc1nc(N)c(I)c(N)n1 . The InChI key is UGHMJPIINUNWIA-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Synthetic Applications and Catalysis

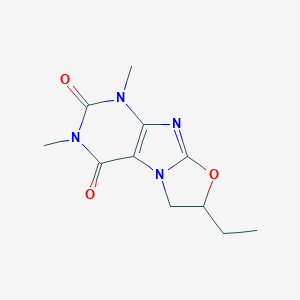

Hybrid catalysts play a crucial role in the synthesis of pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidin-2-ones/2,4-diones, which are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, has been emphasized for the development of pyrimidine scaffolds, highlighting the importance of these compounds in synthetic chemistry (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Pharmacology

Anti-inflammatory Applications

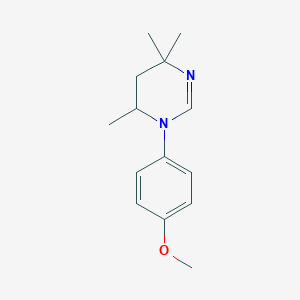

Substituted tetrahydropyrimidine derivatives have demonstrated potential in vitro anti-inflammatory activity. The synthesis of these compounds involves the substitution of a methylthio group, showing their relevance in designing lead molecules for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Anticancer Research

Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), are extensively used in cancer treatment, affecting over 2 million patients annually. The synthesis of 5-FU, including its isotopes for studying metabolism and biodistribution, as well as its incorporation into RNA and DNA for mechanistic studies, underscores the significance of pyrimidine derivatives in cancer research. These studies offer insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics, contributing to cancer treatment advancements (Gmeiner, 2020).

Mécanisme D'action

Target of Action

It’s known that similar compounds have been synthesized and evaluated for their antiviral effect on extracellular hbv dna .

Biochemical Pathways

Similar compounds have been found to effectively reduce the secretion of hbeag .

Result of Action

Similar compounds have been found to possess anti-hbv abilities .

Propriétés

IUPAC Name |

5-iodo-2-methylsulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHKWCNGAAYWAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463482 |

Source

|

| Record name | AG-H-05354 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one | |

CAS RN |

76510-61-7 |

Source

|

| Record name | AG-H-05354 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)

![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)

![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)

![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)

![2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)